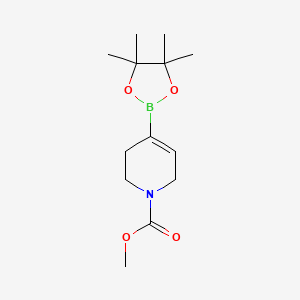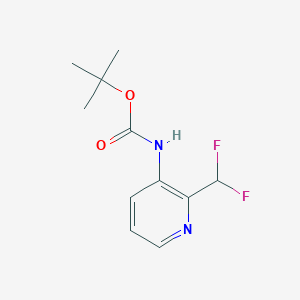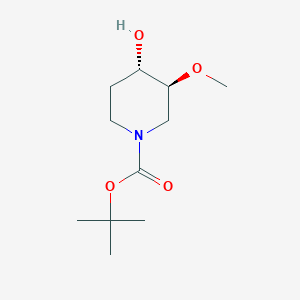
tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a piperidine ring. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate typically involves the protection of functional groups and the formation of the piperidine ring. One common method starts with the protection of the hydroxy group using a tert-butyl group. The methoxy group is then introduced through a methylation reaction. The piperidine ring is formed through a cyclization reaction, and the carboxylate group is introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The piperidine ring can also interact with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4S)-3-(dimethylamino)-4-hydroxy-1-pyrrolidinecarboxylate
- tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate
- tert-Butyl (3S,4R)-3-hydroxy-4-(4-methoxyphenyl)-1-pyrrolidinecarboxylate
Uniqueness
tert-Butyl (3S,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups and the stereochemistry of the piperidine ring. This unique structure imparts distinct reactivity and biological activity compared to similar compounds. The presence of both hydroxy and methoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
LWTOBYXJTDIFEF-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


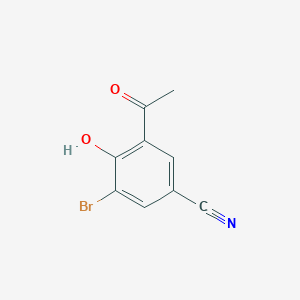
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
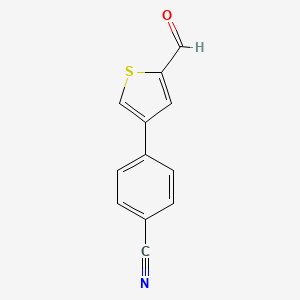
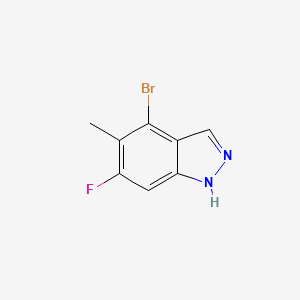
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
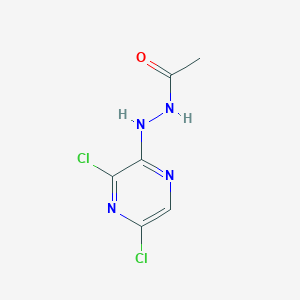
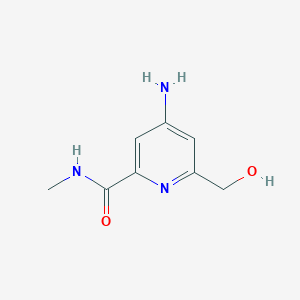
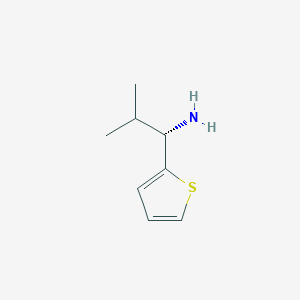

![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
